3-(ADAMANTAN-1-YL)-6-AMINO-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
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Overview
Description
3-(ADAMANTAN-1-YL)-6-AMINO-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex heterocyclic compound that features a unique combination of adamantane, thiophene, and pyrazole moieties
Preparation Methods
The synthesis of 3-(ADAMANTAN-1-YL)-6-AMINO-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the condensation of adamantane derivatives with thiophene and pyrazole intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .
Scientific Research Applications
3-(ADAMANTAN-1-YL)-6-AMINO-4-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use
Properties
IUPAC Name |
3-(1-adamantyl)-6-amino-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c22-10-14-16(15-2-1-3-27-15)17-18(24-25-20(17)26-19(14)23)21-7-11-4-12(8-21)6-13(5-11)9-21/h1-3,11-13,16H,4-9,23H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKSEJHYGNNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C5C(C(=C(OC5=NN4)N)C#N)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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